molecular formula C11H10BrFO3 B6163917 methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate CAS No. 2648941-31-3

methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No. B6163917
CAS RN: 2648941-31-3
M. Wt: 289.1
InChI Key:
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Description

“Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate” is a chemical compound with the molecular formula C11H10BrFO3 . It has a molecular weight of 289.1 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, which is a fused two-ring system, consisting of a benzene ring and a pyran ring . The compound also contains bromine and fluorine substituents at the 7 and 6 positions, respectively .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves the bromination and fluorination of a benzopyran intermediate, followed by esterification with methyl chloroformate.", "Starting Materials": [ "2-hydroxy-3,4-dihydro-1H-1-benzopyran-7-carboxylic acid", "thionyl chloride", "methylamine", "sodium hydroxide", "acetic acid", "acetic anhydride", "bromine", "potassium fluoride", "triethylamine", "methyl chloroformate" ], "Reaction": [ "1. Conversion of 2-hydroxy-3,4-dihydro-1H-1-benzopyran-7-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "2. Reaction of the acid chloride with methylamine to form the corresponding amide.", "3. Hydrolysis of the amide to the carboxylic acid using sodium hydroxide.", "4. Esterification of the carboxylic acid with acetic anhydride and acetic acid to form the corresponding acetate ester.", "5. Bromination of the acetate ester using bromine and triethylamine as a catalyst to form the 7-bromo derivative.", "6. Fluorination of the 7-bromo derivative using potassium fluoride to form the 7-bromo-6-fluoro derivative.", "7. Esterification of the 7-bromo-6-fluoro derivative with methyl chloroformate to form the final product, methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate." ] }

CAS RN

2648941-31-3

Molecular Formula

C11H10BrFO3

Molecular Weight

289.1

Purity

95

Origin of Product

United States

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